molecular formula C11H12N2 B040635 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile CAS No. 111599-07-6

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile

Cat. No.: B040635
CAS No.: 111599-07-6
M. Wt: 172.23 g/mol
InChI Key: CMWHYBZDPBLPQH-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities. These compounds have garnered attention in the scientific community due to their potential therapeutic applications, particularly in treating neurodegenerative disorders and infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives . Another common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and modulate protein interactions, leading to its biological effects. For example, it may interact with neurotransmitter receptors and enzymes involved in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

Uniqueness

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile is unique due to its specific structural features and the presence of the acetonitrile group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11,13H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWHYBZDPBLPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388147
Record name (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111599-07-6
Record name (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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